1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one
Overview
Description
1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by a fused ring structure, which includes a cyclopentane ring and a pyrazole ring
Preparation Methods
The synthesis of 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopentanone derivative with hydrazine hydrate in the presence of an acid catalyst can lead to the formation of the desired pyrazole ring . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one can be compared with other similar compounds, such as:
5-Methyl-1H-pyrazole: This compound has a simpler structure with a single pyrazole ring and is used in similar applications.
N-methyl-N-phenyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-2-yl)acetamide: This compound features a more complex structure and is studied for its potential as a pharmaceutical agent.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and reactivity compared to simpler pyrazole derivatives.
Properties
IUPAC Name |
1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9-6-2-3-7(10)5(6)4-8-9/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAMEEHCCNXVQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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